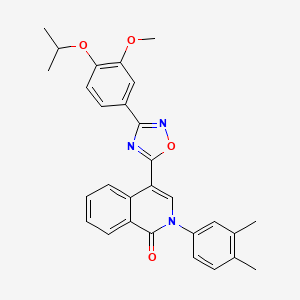
2-(3,4-dimethylphenyl)-4-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenyl)-4-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C29H27N3O4 and its molecular weight is 481.552. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-dimethylphenyl)-4-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-dimethylphenyl)-4-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and P-glycoprotein Inhibition
One study discusses the metabolism of a new P-glycoprotein inhibitor, highlighting the identification of metabolites through liver microsomal incubation and analysis via liquid chromatography/tandem mass spectrometry. Although the compound discussed differs from the specific query, the methodologies and insights into the metabolic pathways could be relevant for similar complex molecules, especially in understanding their biotransformation and potential as P-glycoprotein inhibitors (Paek et al., 2006).
Synthesis and Cytotoxic Activity
Research into novel isoquinolinequinone–amino acid derivatives explores the synthesis and evaluation of cytotoxic activity against cancer cell lines. This study provides a foundation for understanding how structural modifications can impact biological activity, particularly in the context of cancer therapeutics. It demonstrates the significance of the amino acid fragment's location and structure on cytotoxic effects, which may offer insights into designing molecules with enhanced anticancer properties (Valderrama et al., 2016).
Thermo-physical Properties
The thermo-physical characterization of oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide reveals insights into how structural modifications affect various thermodynamic parameters. This type of study is crucial for understanding the solubility, stability, and interaction of complex molecules with solvents, which is essential for their potential application in pharmaceutical formulations or material science (Godhani et al., 2013).
Synthesis, Characterization, and Biological Evaluation
A study on the synthesis and biological evaluation of novel benzo[de]isoquinoline-1,3(2H)-dione derivatives against bacterial and fungal strains provides a framework for assessing the antimicrobial potential of new compounds. Understanding the synthetic routes and the structure-activity relationship can guide the development of new molecules with targeted biological activities (Sirgamalla & Boda, 2019).
Electroluminescence and Photophysical Properties
Investigations into the electroluminescence behavior of π-conjugated imidazole–isoquinoline derivatives offer valuable insights into the design and synthesis of materials for optoelectronic applications. The study of their photophysical, electrochemical, and thermal properties, along with the analysis of amorphous and crystalline states, can inform the development of novel organic light-emitting diodes and other electronic devices (Nagarajan et al., 2014).
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4/c1-17(2)35-25-13-11-20(15-26(25)34-5)27-30-28(36-31-27)24-16-32(21-12-10-18(3)19(4)14-21)29(33)23-9-7-6-8-22(23)24/h6-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDVSJTYVFSQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC(C)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

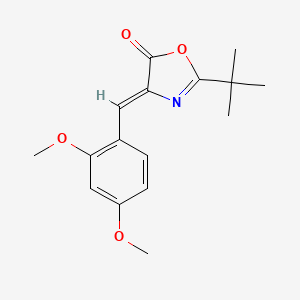
![3-(1-(2-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2891219.png)
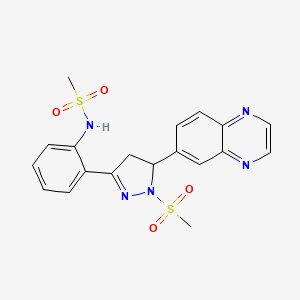
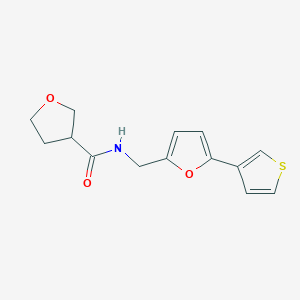

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891227.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2891229.png)
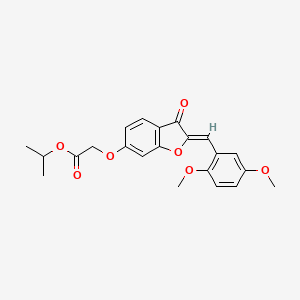
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)
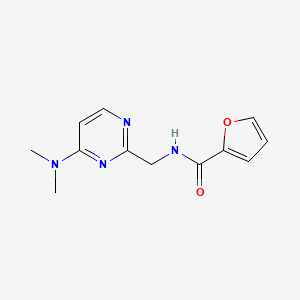
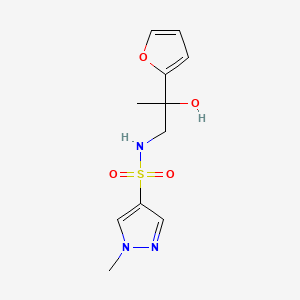
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)